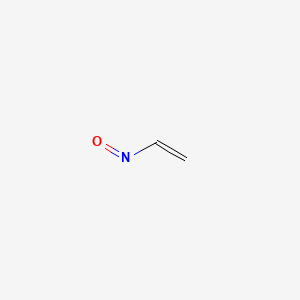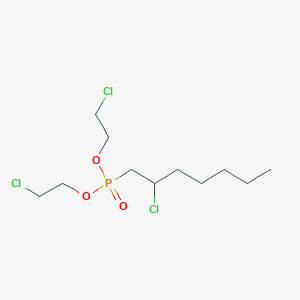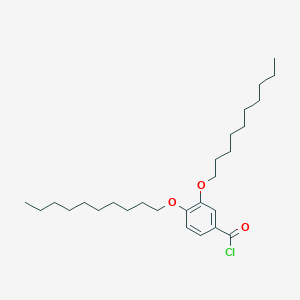
3,4-Bis(decyloxy)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(decyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two decyloxy groups attached to the benzene ring at the 3 and 4 positions, along with a benzoyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(decyloxy)benzoyl chloride typically involves the acylation of 3,4-dihydroxybenzaldehyde with decyl bromide, followed by the conversion of the resulting product to the benzoyl chloride derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3,4-Bis(decyloxy)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the benzoyl chloride group can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from oxidation reactions.
Alcohols: Produced from reduction reactions.
科学研究应用
3,4-Bis(decyloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into liquid crystal elastomers to enhance their properties.
Pharmaceuticals: Potential use in the development of new drug molecules due to its reactivity and functional groups.
作用机制
The mechanism of action of 3,4-Bis(decyloxy)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The decyloxy groups provide hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.
相似化合物的比较
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Used in similar synthetic applications.
Benzyl Chloride: A simpler compound with similar reactivity but lacking the decyloxy groups.
Uniqueness
3,4-Bis(decyloxy)benzoyl chloride is unique due to the presence of two long alkyl chains (decyloxy groups), which impart distinct physical and chemical properties compared to simpler benzoyl chlorides. These groups enhance the compound’s solubility in organic solvents and its potential for use in material science applications.
属性
CAS 编号 |
134784-41-1 |
|---|---|
分子式 |
C27H45ClO3 |
分子量 |
453.1 g/mol |
IUPAC 名称 |
3,4-didecoxybenzoyl chloride |
InChI |
InChI=1S/C27H45ClO3/c1-3-5-7-9-11-13-15-17-21-30-25-20-19-24(27(28)29)23-26(25)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3 |
InChI 键 |
RYCMHTCBAUIKBU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)OCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


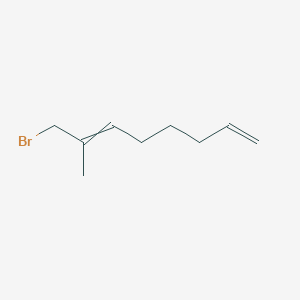
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
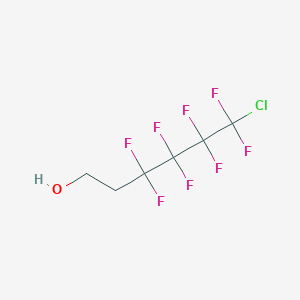
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
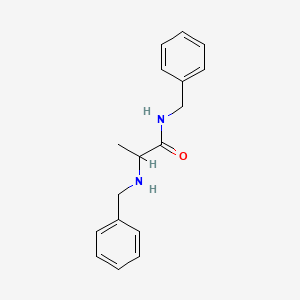
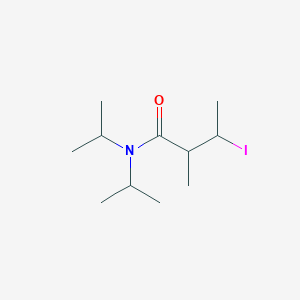
germane](/img/structure/B14265630.png)
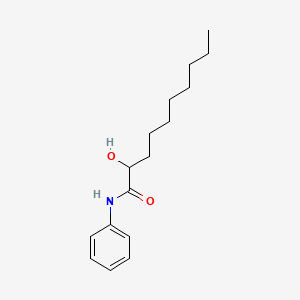
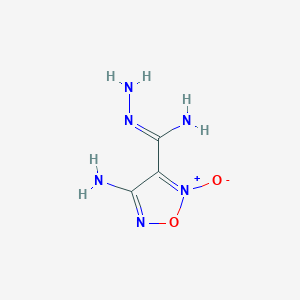
![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
